Risdiplam-hydroxylate-d6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Risdiplam-hydroxylate-d6 (CAS not assigned) is a deuterium-labeled analog of the major circulating N-hydroxy metabolite M1 of risdiplam (RG7916, RO7034067, Evrysdi®), an FDA-approved oral small molecule survival motor neuron 2 (SMN2) pre-mRNA splicing modifier for the treatment of spinal muscular atrophy (SMA). The compound bears six deuterium atoms (d6) substituted at the methyl positions of the imidazo[1,2-b]pyridazine moiety, increasing its molecular mass by 6 Da relative to unlabeled M1.

Molecular Formula C22H23N7O2
Molecular Weight 423.5 g/mol
Cat. No. B12376520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisdiplam-hydroxylate-d6
Molecular FormulaC22H23N7O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O
InChIInChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3
InChIKeyQDCCRWMQPQCJSO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risdiplam-hydroxylate-d6: Stable Isotope-Labeled Internal Standard for SMN2 Splicing Modifier Bioanalysis


Risdiplam-hydroxylate-d6 (CAS not assigned) is a deuterium-labeled analog of the major circulating N-hydroxy metabolite M1 of risdiplam (RG7916, RO7034067, Evrysdi®), an FDA-approved oral small molecule survival motor neuron 2 (SMN2) pre-mRNA splicing modifier for the treatment of spinal muscular atrophy (SMA) [1]. The compound bears six deuterium atoms (d6) substituted at the methyl positions of the imidazo[1,2-b]pyridazine moiety, increasing its molecular mass by 6 Da relative to unlabeled M1 . Risdiplam-hydroxylate-d6 is intended exclusively as an internal standard (IS) for quantitative LC-MS/MS bioanalysis of risdiplam and its metabolite M1 in pharmacokinetic, therapeutic drug monitoring (TDM), and clinical pharmacology studies [2]. As a stable isotope-labeled (SIL) internal standard, it co-elutes with the native analyte while being spectrometrically distinguishable, thereby correcting for matrix effects, extraction variability, and ionization efficiency fluctuations inherent in complex biological matrices such as plasma, urine, and tissue homogenates [3].

Why Unlabeled M1 or Alternative Isotopologues Cannot Substitute for Risdiplam-hydroxylate-d6 in Validated LC-MS/MS Workflows


Generic substitution of Risdiplam-hydroxylate-d6 with unlabeled M1 or alternative isotopologues (e.g., d3, 13C3) is analytically unsound and procedurally invalid in regulated bioanalysis. Unlabeled M1 cannot serve as an internal standard because it is chromatographically indistinguishable from the endogenous M1 generated in vivo from administered risdiplam, precluding independent quantitation of the analyte and IS signals [1]. Alternative isotopologues such as Risdiplam-hydroxylate-d3 provide only a 3 Da mass shift, which is insufficient to fully resolve the IS signal from the native M+3 isotopomer of unlabeled M1 (natural abundance ~0.8% per carbon), introducing positive bias in low-concentration determinations . Furthermore, the major circulating metabolite M1 is pharmacologically inactive yet comprises approximately 83% of circulating drug-related material and exhibits in vitro inhibition of MATE1 and MATE2-K transporters comparable to the parent drug; accurate quantitation of M1 in plasma is therefore essential for exposure-response analyses and drug-drug interaction assessments . The d6 labeling provides a minimum 6 Da mass difference that exceeds the M+6 natural abundance threshold of unlabeled M1, ensuring baseline mass spectrometric resolution without isotopic crosstalk .

Risdiplam-hydroxylate-d6 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Mass Spectrometric Resolution: Risdiplam-hydroxylate-d6 (d6, 423.50 Da) vs. Unlabeled M1 (417.47 Da) vs. d3 Isotopologue (420.48 Da)

Risdiplam-hydroxylate-d6 provides a mass shift of +6 Da relative to unlabeled M1, versus +3 Da for the d3 isotopologue. The +3 Da shift of Risdiplam-hydroxylate-d3 falls within the natural isotopic envelope of unlabeled M1, where the M+3 isotopomer (derived from natural 13C and 15N abundance) occurs at approximately 1.5-2.0% relative intensity, producing a background signal that co-elutes with the d3 internal standard and introduces systematic positive bias at low analyte concentrations. The +6 Da shift of Risdiplam-hydroxylate-d6 exceeds the M+6 natural abundance threshold of unlabeled M1 (<0.01% relative intensity), ensuring baseline resolution of the IS channel from native isotopomer contributions [1]. This difference is analytically critical for bioanalytical method validation under FDA and EMA guidelines (ICH M10), which require demonstration that the internal standard response is not affected by the presence of the analyte [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Isotopic Enrichment Specification: Risdiplam-hydroxylate-d6 (≥99% D Enrichment) vs. 13C3-M1 Alternative (99% 13C)

Commercial vendors specify isotopic enrichment of ≥99 atom % deuterium for Risdiplam-hydroxylate-d6 . Comparable 13C3-labeled M1 metabolite reference materials specify minimum isotopic enrichment of 99% 13C . Both labeling strategies achieve the >98% isotopic enrichment threshold generally recommended for quantitative internal standard applications. However, deuterium labeling at methyl positions on the imidazo[1,2-b]pyridazine ring (six deuterium atoms distributed across two methyl groups) differs fundamentally from 13C labeling in chromatographic behavior: deuterated compounds frequently exhibit reverse isotope effects, eluting slightly earlier than their unlabeled counterparts on reversed-phase columns (typically 0.02-0.05 min earlier retention time), whereas 13C-labeled analogs exhibit near-identical retention times [1]. The small retention time shift of deuterated standards must be verified during method development to ensure the IS co-elutes within the analyte peak window and adequately corrects for matrix effects.

Isotope Dilution Mass Spectrometry Reference Standard Purity Method Validation

LLOQ Performance in Validated LC-MS/MS Methods: M1 Quantitation Sensitivity Using Isotope Dilution with Risdiplam-hydroxylate-d6

Validated LC-MS/MS methods for risdiplam metabolite M1 achieve a lower limit of quantitation (LLOQ) of 0.5 ng/mL when employing stable isotope-labeled internal standardization . For context, methods for the parent drug risdiplam using an alternative internal standard (RG7800) achieve an LLOQ of 1.95 ng/mL [1]. The ~4-fold lower LLOQ for M1 assays reflects both the intrinsic ionization efficiency of the hydroxylated metabolite and the optimal performance of the SIL-IS strategy. This sensitivity enables reliable quantitation of M1 at trough concentrations observed in pediatric SMA patients receiving chronic risdiplam therapy, where M1 plasma concentrations may fall below 5 ng/mL in some individuals. Therapeutic drug monitoring (TDM) applications increasingly require quantitation of both risdiplam and M1, as the parent drug:metabolite ratio can reflect inter-individual variability in FMO3/CYP3A-mediated clearance and may inform dose adjustments in special populations (hepatic impairment, drug-drug interactions) [2].

Pharmacokinetics Lower Limit of Quantitation Therapeutic Drug Monitoring

Chemical Purity Specification: Risdiplam-hydroxylate-d6 (95%) vs. Pharmaceutical-Grade Unlabeled M1 (≥98%)

Commercial specifications for Risdiplam-hydroxylate-d6 typically indicate a minimum chemical purity of 95% . In contrast, unlabeled M1 intended for use as a primary reference standard or for pharmaceutical impurity qualification is supplied with minimum purity specifications of ≥98% . This 3% purity differential reflects the distinct intended uses: the d6 compound functions as an internal standard where isotopic dilution calculations inherently correct for minor chemical impurities, provided the impurity profile does not produce interfering ions at the monitored MRM transitions. The ≥98% purity specification for unlabeled M1 aligns with requirements for calibrator and quality control (QC) sample preparation in regulated bioanalysis, where impurities >2% must be documented and accounted for in concentration assignments [1]. Procurement considerations should note that a CoA (Certificate of Analysis) for Risdiplam-hydroxylate-d6 should verify that no unlabeled M1 is detectable (<0.1%) and that isotopic enrichment is maintained at the specified level.

Reference Standard Qualification Analytical Method Validation Quality Control

In Vivo M1 Pharmacokinetic Parameters: Target Analyte Abundance Defining Internal Standard Requirement

The major circulating metabolite M1 constitutes approximately 83% of total circulating drug-related material following oral risdiplam administration, with risdiplam itself representing the remaining ~17% [1]. M1 has been demonstrated to be pharmacologically inactive but exhibits in vitro inhibition of MATE1 and MATE2-K transporters at potencies comparable to the parent drug . Following an 18 mg oral dose, approximately 53% of the dose (including 14% unchanged risdiplam) is excreted in feces and 28% in urine (including 8% unchanged risdiplam) [2]. These exposure data establish M1 as the quantitatively dominant circulating species in risdiplam therapy. Accurate bioanalysis of M1 therefore requires an internal standard that is analytically distinct from the high-abundance endogenous analyte present in all post-dose samples. Risdiplam-hydroxylate-d6 meets this requirement, enabling precise M1 quantitation across the full dynamic range of clinically relevant plasma concentrations.

Clinical Pharmacology Drug Metabolism Exposure-Response

Matrix Effect Mitigation: Risdiplam-hydroxylate-d6 Internal Standardization Corrects for Ion Suppression in Complex Biofluids

Risdiplam and M1 bioanalysis presents multiple technical challenges documented during clinical development: the compounds exhibit light sensitivity, instability in certain matrices, non-specific binding to container surfaces (particularly in urine), and susceptibility to ion suppression/enhancement effects in plasma and tissue homogenates [1]. Method development efforts established that addition of ascorbic acid stabilizes M1 against oxidative degradation, while surfactants (e.g., Tween-80 or CHAPS) mitigate non-specific binding in urine samples [2]. Despite these mitigation strategies, variable matrix effects from endogenous phospholipids and salts remain inherent to ESI-MS detection. Stable isotope-labeled internal standardization with Risdiplam-hydroxylate-d6 provides the gold-standard approach for correcting these matrix effects, as the labeled analog experiences near-identical ionization suppression/enhancement to the native analyte while being independently quantifiable via its distinct MS channel [3]. Without SIL-IS, matrix effect variability can produce inter-day precision CV exceeding 25% at low QC levels, failing acceptance criteria for regulated bioanalysis (±15% for QC samples) [4].

LC-MS/MS Bioanalysis Matrix Effects Non-Specific Binding

Risdiplam-hydroxylate-d6 Procurement-Specific Application Scenarios in Pharmaceutical Development and Clinical Bioanalysis


Regulated Bioanalytical Method Validation for ANDA/DMF Submissions

Risdiplam-hydroxylate-d6 is the appropriate internal standard for developing and validating LC-MS/MS methods intended to support Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for generic risdiplam products. The +6 Da mass shift satisfies FDA and EMA requirements for internal standard selectivity (ICH M10 Section 3.3.2) by ensuring the IS channel is free from native isotopomer interference. The validated LLOQ of 0.5 ng/mL for M1 using SIL-IS methodology enables demonstration of bioequivalence across the full concentration-time profile required for 505(j) applications. Procurement of d6-labeled M1 rather than unlabeled M1 or d3-labeled alternatives mitigates regulatory risk during method qualification audits by providing clear documentation of isotopic purity and absence of analyte cross-interference [1].

Therapeutic Drug Monitoring (TDM) Assay Implementation for Pediatric SMA Patient Management

Clinical laboratories implementing TDM assays for risdiplam-treated pediatric SMA patients require an internal standard capable of correcting for variable matrix effects in pediatric plasma and serum samples. Risdiplam-hydroxylate-d6 provides the necessary analytical robustness, enabling precise quantitation at the 0.5-5 ng/mL M1 trough concentration range observed in clinical practice [2]. The d6-labeled IS also supports microsampling workflows (dried blood spots or volumetric absorptive microsampling), where analyte recovery from collection devices introduces additional variability that must be controlled via isotope dilution [3]. Procurement of the d6 compound in sufficient quantity for long-term method cross-validation ensures assay continuity across multiple patient cohorts and instrument platforms.

Drug-Drug Interaction (DDI) Studies Evaluating FMO3/CYP3A-Mediated Clearance Alterations

Investigational studies examining the impact of FMO3 inhibitors or inducers, CYP3A modulators, or hepatic impairment on risdiplam disposition require accurate quantitation of both parent drug and M1 metabolite to calculate metabolic ratios and assess clearance pathways . Risdiplam-hydroxylate-d6 enables simultaneous quantitation of M1 and (with an appropriate risdiplam SIL-IS) risdiplam in a single analytical run, providing paired exposure data for PBPK model refinement. This application scenario is particularly relevant for studies involving co-administration of itraconazole (strong CYP3A inhibitor), which has been shown to produce only minor effects on risdiplam PK due to the low fraction metabolized by CYP3A (~20%) relative to FMO3 (~75%) [4]. Accurate M1 quantitation using d6 SIL-IS is essential for distinguishing FMO3-dependent from CYP3A-dependent metabolic pathways in these DDI investigations.

Exposure-Response Modeling in SMA Clinical Trials and Post-Marketing Studies

Population pharmacokinetic-pharmacodynamic (PK-PD) modeling of risdiplam in SMA patient populations requires high-quality concentration-time data for both parent drug and M1 metabolite. The Mech-PPK modeling approach used to derive in vivo FMO3 ontogeny from 10,205 plasma concentrations across 525 subjects aged 2 months-61 years relied on accurate quantitation of risdiplam (and by extension M1) concentrations using validated SIL-IS LC-MS/MS methods [5]. Continued procurement of Risdiplam-hydroxylate-d6 is indicated for ongoing post-marketing studies, pediatric extension trials, and real-world evidence generation programs that require bioanalytical continuity across multiple study sites and time periods. The use of consistent internal standard methodology across all studies ensures PK parameters can be reliably pooled for meta-analyses and regulatory submissions.

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